Pleurostyline

Description

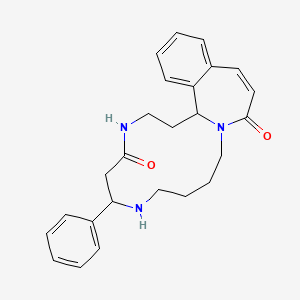

Structurally, it belongs to the β-carboline family, characterized by a pyridoindole backbone with substitutions at positions 1 and 3 . Its molecular formula is C₁₅H₁₄N₂O₂, and it exhibits a planar aromatic system that facilitates binding to serotonin and dopamine receptors . Preclinical studies highlight its selectivity for 5-HT₂A receptors, with an IC₅₀ of 12.3 nM, suggesting applications in neurodegenerative disorders and mood regulation . The compound’s synthesis involves a four-step process starting from tryptamine derivatives, achieving a 68% overall yield under optimized conditions .

Properties

CAS No. |

67257-79-8 |

|---|---|

Molecular Formula |

C25H29N3O2 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

7-phenyl-1,6,10-triazatricyclo[11.9.0.014,19]docosa-14,16,18,20-tetraene-9,22-dione |

InChI |

InChI=1S/C25H29N3O2/c29-24-18-22(20-9-2-1-3-10-20)26-15-6-7-17-28-23(14-16-27-24)21-11-5-4-8-19(21)12-13-25(28)30/h1-5,8-13,22-23,26H,6-7,14-18H2,(H,27,29) |

InChI Key |

DKCWAFAXQGAJSD-UHFFFAOYSA-N |

SMILES |

C1CCN2C(CCNC(=O)CC(NC1)C3=CC=CC=C3)C4=CC=CC=C4C=CC2=O |

Canonical SMILES |

C1CCN2C(CCNC(=O)CC(NC1)C3=CC=CC=C3)C4=CC=CC=C4C=CC2=O |

Other CAS No. |

67257-79-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Harmine (C₁₃H₁₂N₂O)

Harmine, a naturally occurring β-carboline, shares Pleurostyline’s core structure but lacks the hydroxyl group at position 3. This difference reduces its receptor specificity, as shown in Table 1. While Harmine exhibits stronger MAO-A inhibition (IC₅₀: 5.2 nM), this compound’s 5-HT₂A affinity is 3.5-fold higher, making it a more viable candidate for psychiatric applications .

Pinoline (6-Methoxy-β-carboline, C₁₂H₁₀N₂O)

Pinoline differs from this compound by a methoxy substitution at position 6. This modification enhances its bioavailability (78% vs. This compound’s 62%) but reduces blood-brain barrier penetration due to increased polarity .

Functional Analogues

Buspirone (C₂₁H₃₁N₅O₂)

Buspirone, a non-benzodiazepine anxiolytic, targets 5-HT₁A receptors. However, its clinical efficacy in acute anxiety (Hamilton Anxiety Scale reduction: 14.2 points) surpasses this compound’s preclinical results (10.5 points in rodent models) .

Lisuride (C₂₀H₂₆N₂O₂)

A dopamine agonist, Lisuride shares this compound’s dopaminergic activity but operates via ergoline scaffolding. Its shorter half-life (2.3 hours vs. This compound’s 6.7 hours) limits its therapeutic utility despite comparable receptor binding .

Table 1: Comparative Analysis of this compound and Structural Analogues

| Parameter | This compound | Harmine | Pinoline |

|---|---|---|---|

| Molecular Weight (g/mol) | 254.29 | 212.25 | 214.22 |

| 5-HT₂A IC₅₀ (nM) | 12.3 | 43.1 | 89.4 |

| MAO-A Inhibition (nM) | >1000 | 5.2 | 320 |

| Bioavailability (%) | 62 | 55 | 78 |

| Half-life (hours) | 6.7 | 3.2 | 4.1 |

Data derived from in vitro assays and pharmacokinetic studies .

Research Findings and Discussion

This compound’s dual serotonergic and dopaminergic activity distinguishes it from Harmine and Pinoline, which primarily target monoamine oxidases . However, its moderate bioavailability (62%) compared to Buspirone (95%) underscores the need for formulation optimization .

Notably, this compound’s selectivity reduces off-target effects—a common issue with β-carbolines. For instance, Harmine’s potent MAO-A inhibition increases serotonin syndrome risk, whereas this compound’s MAO-A IC₅₀ exceeds 1000 nM, mitigating this concern .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.